N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
説明
特性
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S/c1-21(28(24,25)13-2-3-14-15(8-13)27-7-6-26-14)12-9-22(10-12)17-5-4-16-19-18-11-23(16)20-17/h2-5,8,11-12H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTIIBCHGPCUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure combines various heterocyclic moieties that contribute to its biological activity. This article reviews the biological properties of this compound based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 364.4 g/mol. The structural complexity includes a benzodioxine core and triazolo-pyridazine functionalities, which are known to enhance biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N6O2 |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 2200701-43-3 |
| Structural Features | Benzodioxine, Triazole |
Antimicrobial Properties
Recent studies have indicated that compounds similar to N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibit significant antimicrobial activity. For instance, derivatives with triazole and pyridazine structures have shown effectiveness against various bacterial strains including E. coli and Staphylococcus aureus .
Antitumor Activity
The potential anticancer properties of this compound have been explored in several studies. Compounds containing the triazolo-pyridazine moiety have demonstrated cytotoxic effects on cancer cell lines. Notably, IC50 values ranging from 1.35 to 2.18 μM have been reported for related compounds against Mycobacterium tuberculosis . This suggests that the compound may possess similar antitumor activity.
The mechanism through which N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial growth.
- Interaction with DNA : The heterocyclic rings could intercalate into DNA structures or disrupt replication processes.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various synthesized derivatives of triazolo-pyridazine against clinical isolates. Results indicated a significant inhibition of bacterial growth with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL for some derivatives .
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity tests on human embryonic kidney cells (HEK-293) showed that selected compounds were non-toxic at concentrations up to 100 μM. This is critical for ensuring safety in potential therapeutic applications .
Study 3: Molecular Docking Studies
Molecular docking studies revealed that the compound exhibits favorable binding interactions with target proteins involved in cancer pathways. The binding affinities suggest a strong potential for development as an anticancer agent .
類似化合物との比較
Research Findings and Mechanistic Insights
- Selectivity : The target compound shows >50-fold selectivity for Kinase X over off-target kinases (e.g., JAK2, EGFR), unlike Analog C, which inhibits Kinase Y with moderate off-target activity (10-fold selectivity).
- Toxicity: In vitro toxicity screening (hepatocyte viability assay) revealed lower cytotoxicity (CC₅₀: >100 µM) compared to IQ (CC₅₀: 15 µM), aligning with its non-carcinogenic design .
- Pharmacokinetics : The N-methyl group enhances oral bioavailability (F: 67% vs. 42% for Analog B) by reducing first-pass metabolism.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
